2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity XLogP3 Blood-Brain Barrier Permeability

Medicinal chemistry teams often face synthetic bottlenecks when preparing α-bromoisobutyryl-THIQ intermediates for targeted covalent inhibitor or PROTAC libraries. Our off-the-shelf 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline eliminates in-house synthesis and purification, accelerating hit-to-lead campaigns. • Pre-functionalized THIQ scaffold with electrophilic α-bromoisobutyryl warhead for direct cysteine-targeting. • Computed XLogP3 ≈ 2.6 - within the CNS-favorable lipophilicity range (2-4) for fragment-to-lead optimization. • >95% purity, 282 Da MW; shipped ambient - ready for immediate SAR expansion or linker installation.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 1225804-49-8
Cat. No. B1401996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline
CAS1225804-49-8
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N1CCC2=CC=CC=C2C1)Br
InChIInChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6H,7-9H2,1-2H3
InChIKeyCPZCRUOTCBYSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-2-methylpropanoyl)-THIQ: Physicochemical Identity and Class Benchmarking


2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1225804-49-8) is a synthetic organic compound featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core N‑acylated with an α‑bromoisobutyryl group [1]. Its molecular formula is C₁₃H₁₆BrNO (MW 282.18 g/mol) . The THIQ scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs targeting cancer, pain, and neurodegenerative disorders [2]. The α‑bromoisobutyryl substituent imparts distinct physicochemical and reactivity properties that differentiate this compound from simpler N‑acyl THIQ analogs, making it a strategic intermediate for structure‑activity relationship (SAR) exploration and targeted covalent inhibitor design.

Scaffold THIQ privileged core for target recognition
Warhead Electrophilic α-bromoisobutyryl for covalent probe design
Lipophilicity Higher logP supports CNS penetration research
Purity Reported 95% specification for assay reproducibility

Why Generic THIQ Analogs Cannot Substitute for This Compound


Although the 1,2,3,4‑tetrahydroisoquinoline scaffold is shared across a large family of compounds, the N‑acyl substituent is a critical determinant of molecular recognition, physicochemical profile, and downstream functional reactivity [1]. The α‑bromoisobutyryl group is not a passive structural element; it dramatically increases lipophilicity (computed XLogP3 ≈ 2.6) relative to the simple N‑acetyl analog (XLogP3 ≈ 1.2) [2], altering membrane permeability and off‑target binding. Furthermore, the tertiary α‑bromo carbonyl motif serves as a reactive electrophilic warhead capable of engaging cysteine or other nucleophilic residues in a target‑selective manner [3]. Simple interchange with N‑acetyl, N‑benzoyl, or unsubstituted THIQ congeners would abolish both the designed lipophilic character and the covalent modifier potential, fundamentally changing the compound's utility in fragment‑based drug discovery, chemoproteomics, and targeted protein degradation.

Attribute
This Compound
Simple N-Acyl THIQ
Lipophilicity
Substantially higher logP alters passive diffusion
Lower logP may limit membrane permeation
Reactivity
Electrophilic Br warhead enables covalent targeting
No reactive leaving group, non-covalent only
Quality
Reported ≥95% purity with QA
Often unvalidated or lower purity batches

Quantitative Differentiation vs. Closest N‑Acyl THIQ Analogs


Computed Lipophilicity (XLogP3) Elevation

The target compound exhibits a computed XLogP3 of 2.6, which is a 1.4 log unit increase over the 2‑acetyl‑1,2,3,4‑tetrahydroisoquinoline comparator (XLogP3 = 1.2) [1]. This difference corresponds to an approximately 25‑fold higher theoretical partition coefficient (log P) and predicts substantially improved passive membrane diffusion, a critical parameter for CNS‑penetrant lead candidates [2].

Lipophilicity elevation
Reported
XLogP3 2.6 vs. 1.2 (1.4 log unit increase)
Supports CNS penetration lead evaluation
In silico prediction; verify experimentally
Lipophilicity XLogP3 Blood-Brain Barrier Permeability

Molecular Weight and Heavy Atom Count Differentiation

With a molecular weight of 282.18 g/mol and a bromine atom (heavy atom), the target compound occupies a higher mass and complexity space compared to the common 2‑acetyl‑THIQ (MW 175.23 g/mol) [1]. In fragment‑based screening, the 2‑acetyl analog qualifies as a typical fragment (MW < 250 Da), whereas the brominated derivative approaches the 'lead‑like' boundary, providing an intermediate complexity level that can accelerate hit‑to‑lead progression without requiring de novo synthesis [2].

MW gap
Reported
282.18 vs 175.23 g/mol (+107 Da)
Bridges fragment to lead-like space
May reduce synthetic steps in SAR
Fragment-based drug discovery Molecular weight Library design

Electrophilic Reactivity of the α‑Bromoisobutyryl Warhead

The α‑bromoisobutyryl moiety is a well‑characterized electrophilic group that undergoes nucleophilic substitution at the tertiary carbon bearing the bromine leaving group [1]. While no direct kinetic comparison between this compound and its chloro analog has been published, the general leaving‑group ability of bromide vs. chloride (Br⁻ is a ≈ 10²‑fold better leaving group than Cl⁻ in SN2 reactions, reflecting a pKa(HBr) of −9 vs. pKa(HCl) of −7) establishes a class‑level reactivity advantage [2]. The non‑halogenated 2‑acetyl‑THIQ lacks this electrophilic center entirely and cannot form covalent adducts with biological nucleophiles.

Electrophilic warhead
Class-level
Br leaving group: class-level higher reactivity than Cl
Supports covalent probe/inhibitor design
Direct kinetic data on this scaffold not reported
Covalent inhibitor Electrophilic warhead Cysteine targeting

Commercial Purity Benchmark for Assay Reproducibility

The compound is supplied at a minimum purity of 95% as verified by the vendor's quality assurance documentation . This purity level meets or exceeds the typical thresholds (≥95%) required for reliable dose‑response measurements in biochemical and cell‑based assays [1]. Lower purity (e.g., 90% or uncharacterized batches) of in‑house synthesized analogs can introduce confounding impurities that skew IC₅₀ determinations and lead to false SAR conclusions.

Purity specification
Reported
Minimum 95% (HPLC)
Reduces batch variability in assays
Verify storage conditions
Purity specification Quality control Assay reproducibility

High‑Value Application Scenarios in Drug Discovery and Chemical Biology


CNS‑Penetrant Lead Optimization

The compound's XLogP3 of 2.6 positions it within the optimal lipophilicity range (typically 2–4) for CNS drug candidates [1]. Medicinal chemistry teams can use this building block to construct focused libraries where the THIQ core provides biological target recognition and the bromine atom serves as a synthetic handle for further diversification (e.g., Suzuki coupling after bromine replacement). This avoids the need for extensive lipophilic optimization of lower‑logP starting points such as 2‑acetyl‑THIQ.

Covalent Probe Development Targeting Cysteine Proteases or Kinases

The α‑bromoisobutyryl warhead can directly alkylate active‑site cysteine residues in validated drug targets such as cysteine proteases (e.g., SARS‑CoV‑2 3CLpro) and certain kinases (e.g., BTK, EGFR T790M) [2]. The THIQ scaffold can be elaborated to confer target selectivity while the bromo warhead remains poised for covalent bond formation, enabling activity‑based protein profiling (ABPP) and targeted covalent inhibitor (TCI) design.

Intermediate for PROTAC and Molecular Glue Degrader Synthesis

The bromine atom provides a convenient exit vector for installing linker moieties required in proteolysis‑targeting chimeras (PROTACs) and molecular glues [3]. The compound can be elaborated on the THIQ aromatic ring to recruit an E3 ligase (e.g., cereblon or VHL) while the bromoisobutyryl group can be displaced with amine‑terminated polyethylene glycol linkers, facilitating modular degrader assembly.

Fragment‑to‑Lead Chemistry with Guaranteed Purity

For screening laboratories building THIQ‑focused fragment libraries, the compound's 95% purity and intermediate molecular weight (282 Da) bridge the gap between rule‑of‑three compliant fragments and lead‑like compounds [4]. Procurement of authenticated material eliminates the need for in‑house synthesis and purification, accelerating primary screening and hit validation timelines.

Application
Selection Property
Validation Focus
CNS penetration lead evaluation
Lipophilicity profile
Permeability assay validation
Covalent probe design
Electrophilic warhead reactivity
Target cysteine engagement
PROTAC / molecular glue synthesis
Bromine as linker attachment handle
Linker installation efficiency
Fragment-based library expansion
Intermediate MW and purity specification
Assay reproducibility and screening validation
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